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Compound of Interest

Compound Name: Z-Ala-NH2

Cat. No.: B612922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nα-Benzyloxycarbonyl-L-alaninamide, commonly abbreviated as Z-Ala-NH2, is a protected

amino acid derivative that serves as a valuable building block in peptide synthesis and drug

discovery. The benzyloxycarbonyl (Z or Cbz) group provides temporary protection to the α-

amino group of L-alanine, preventing unwanted side reactions during peptide coupling. The

amide group at the C-terminus makes it a suitable component for constructing peptide amides,

which often exhibit enhanced biological activity and stability compared to their carboxylic acid

counterparts. This technical guide provides a comprehensive overview of the physical and

chemical properties, synthesis, and potential biological relevance of Z-Ala-NH2.

Physical and Chemical Properties
The fundamental physical and chemical characteristics of Z-Ala-NH2 are crucial for its

application in synthesis and biological assays. A summary of these properties is presented

below.

Table 1: Physical and Chemical Properties of Z-Ala-NH2
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Property Value Reference

CAS Number 13139-27-0 [1]

Molecular Formula C₁₁H₁₄N₂O₃ [2]

Molecular Weight 222.24 g/mol [2]

Appearance
White to off-white crystalline

solid
[3]

Melting Point 134-136 °C [3]

Solubility

Soluble in polar aprotic

solvents (e.g., DMF, DCM).

Slightly soluble in methanol

and chloroform.

Inferred from properties of

similar compounds[3][4]

Optical Rotation

Data not available for Z-Ala-

NH2. For the related

compound Z-Ala-OH: [α]²⁰/D =

-14.5° (c=2 in acetic acid).

[5]

Synthesis of Z-Ala-NH2
The synthesis of Z-Ala-NH2 is typically achieved through the amidation of its corresponding N-

protected amino acid, Nα-Benzyloxycarbonyl-L-alanine (Z-Ala-OH). This process involves the

activation of the carboxylic acid group of Z-Ala-OH followed by reaction with an ammonia

source.

Experimental Protocol: Synthesis of Nα-
Benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2)
This protocol is adapted from general methods for the synthesis of amino acid amides.

Materials:

Nα-Benzyloxycarbonyl-L-alanine (Z-Ala-OH)

Coupling agent (e.g., HBTU, PyBOP, or DIC)[1]
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Base (e.g., DIEA or NMM)

Ammonia source (e.g., aqueous ammonia in methanol or ammonium chloride)[1]

Anhydrous solvent (e.g., DMF or DCM)

Ethyl acetate

1 M HCl

Saturated NaHCO₃ solution

Brine

Anhydrous MgSO₄ or Na₂SO₄

Silica gel for column chromatography

Procedure:

Activation: Dissolve Z-Ala-OH (1 equivalent) in an anhydrous solvent such as DMF or DCM.

Add a base like DIEA (2-3 equivalents). To this solution, add the coupling agent (1.1

equivalents) and stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

Amination: To the activated Z-Ala-OH solution, add the ammonia source. If using aqueous

ammonia in methanol, it can be added directly. If using ammonium chloride, an additional

equivalent of base is required to liberate free ammonia. Allow the reaction to proceed at

room temperature, monitoring its progress by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to

remove the solvent. Redissolve the residue in ethyl acetate and wash sequentially with 1 M

HCl, saturated NaHCO₃ solution, and brine.

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate

in vacuo. The crude product can be purified by recrystallization from an appropriate solvent

system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure

Z-Ala-NH2.
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Fig 1. General workflow for the synthesis of Z-Ala-NH2.

Biological Activity and Applications
While specific studies on the biological activity of Z-Ala-NH2 are limited, alaninamide

derivatives, in general, have garnered significant interest in medicinal chemistry due to their

diverse pharmacological properties. These derivatives have been investigated for their potential

as anticonvulsant, anticancer, and antimicrobial agents.[6]

The incorporation of the alaninamide scaffold provides a versatile platform for structural

modifications to optimize activity and selectivity towards various biological targets. For

instance, some alaninamide derivatives have been shown to modulate voltage-gated sodium

channels, a mechanism shared by some established anti-seizure medications.[6] Others have

demonstrated cytotoxicity against various cancer cell lines, potentially through the inhibition of

signaling pathways like the PI3K/Akt pathway.[6]

In the context of drug discovery, Z-Ala-NH2 can serve as a key intermediate in the synthesis of

more complex peptide-based therapeutics. The C-terminal amide is often crucial for biological

activity, as it can mimic the amide bond in a native peptide substrate or enhance binding to a

target receptor.

Potential as an Enzyme Substrate or Inhibitor
The structure of Z-Ala-NH2 makes it a potential candidate for investigation as a substrate or

inhibitor for various proteases. The alanine residue can be recognized by proteases with

specificity for small, neutral amino acids at the P1 position. The benzyloxycarbonyl group can

influence binding to the enzyme's active site.

Experimental Protocol: General Assay for Protease Activity using a Fluorogenic Substrate

This protocol describes a general method to assess if Z-Ala-NH2 or a peptide derived from it

can act as a protease substrate. A fluorogenic reporter group would need to be attached to the
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N-terminus after deprotection of the Z-group.

Materials:

Protease of interest

Fluorogenic peptide substrate (e.g., derived from Ala-NH2)

Assay buffer specific for the protease

Microplate reader with fluorescence detection capabilities

Test compound (e.g., a potential inhibitor)

Procedure:

Assay Preparation: Prepare a stock solution of the fluorogenic substrate in a suitable solvent

(e.g., DMSO). Dilute the substrate and the protease to their working concentrations in the

assay buffer.

Inhibitor Screening (Optional): If screening for inhibitors, pre-incubate the protease with

various concentrations of the test compound for a specified period.

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to the

wells of a microplate containing the protease (and inhibitor, if applicable).

Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader.

The rate of fluorescence increase is proportional to the rate of substrate cleavage.

Data Analysis: Calculate the initial reaction velocities from the linear phase of the

fluorescence curves. For inhibitor studies, determine the IC₅₀ value by plotting the

percentage of inhibition against the inhibitor concentration.
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Fig 2. Workflow for a protease inhibition assay.

Signaling Pathways
While no specific signaling pathways have been directly attributed to Z-Ala-NH2, related

alaninamide derivatives have been implicated in modulating key cellular signaling cascades. As

mentioned, the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival,

has been identified as a potential target for some anticancer alaninamide compounds.[6]

Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.

Further research is required to elucidate the specific molecular targets and signaling pathways

that may be modulated by Z-Ala-NH2 or its derivatives. High-throughput screening and cell-

based assays are valuable tools for identifying such interactions.
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Fig 3. Potential inhibition of the PI3K/Akt signaling pathway by alaninamide derivatives.

Conclusion
Nα-Benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2) is a chemically protected amino acid amide

with significant potential in synthetic organic chemistry and drug discovery. Its well-defined
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physical and chemical properties, coupled with established synthetic routes, make it a readily

accessible building block for peptide synthesis. While direct biological data for Z-Ala-NH2 is

sparse, the broader class of alaninamide derivatives has demonstrated a range of promising

biological activities. Future research focusing on the specific interactions of Z-Ala-NH2 with

biological targets, such as enzymes and signaling proteins, will be crucial in unlocking its full

therapeutic potential. This guide provides a foundational resource for researchers and

scientists working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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